

# Iomeprol: A Physicochemical Analysis of Osmolality and Viscosity

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## Compound of Interest

Compound Name: *Iomeprol*

Cat. No.: *B026738*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**Iomeprol** is a non-ionic, monomeric, tri-iodinated radiographic contrast agent widely utilized in diagnostic imaging procedures. Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its osmolality and viscosity. This technical guide provides a comprehensive overview of these core characteristics, presenting quantitative data, detailed experimental methodologies, and visual representations of key relationships to support research, development, and clinical application.

## Quantitative Data on Physicochemical Properties

The osmolality and viscosity of **Iomeprol** solutions are critical parameters that influence their in-vivo behavior, including injection pressures, patient comfort, and potential for adverse effects. These properties are directly dependent on the concentration of the agent and the temperature of the solution.

## Osmolality of Iomeprol Solutions

The osmolality of **Iomeprol** solutions at physiological temperature (37 °C) is presented in Table 1. As a non-ionic monomer, **Iomeprol** exhibits a lower osmolality compared to ionic contrast agents of similar iodine concentration. The data demonstrates a positive correlation between the iodine concentration and the osmolality of the solution.

Iodine Concentration (mg I/mL)	Osmolality at 37 °C (mOsm/kg H <sub>2</sub> O)
250	435 ± 20
300	521 ± 24
350	618 ± 29
400	726 ± 34

Table 1: Osmolality of various **lomeprol** (lomeron®) concentrations at 37 °C. Data sourced from Bracco's official product information.[\[1\]](#)

## Viscosity of lomeprol Solutions

The viscosity of **lomeprol** is a key determinant of the force required for injection and can influence the rate of delivery and mixing with blood. Viscosity is highly dependent on both concentration and temperature, with an inverse relationship to the latter. The following tables summarize the viscosity of **lomeprol** at different concentrations and temperatures.

Iodine Concentration (mg I/mL)	Viscosity at 37 °C (mPa·s)
250	2.9 ± 0.3
300	4.5 ± 0.4
350	7.5 ± 0.6
400	12.6 ± 1.1

Table 2: Dynamic viscosity of various **lomeprol** (lomeron®) concentrations at 37 °C. Data sourced from Bracco's official product information.[\[1\]](#)

Iodine Concentration (mg I/mL)	Viscosity at 20 °C (mPa·s)	Viscosity at 30 °C (mPa·s)	Viscosity at 37 °C (mPa·s)	Viscosity at 40 °C (mPa·s)
240	5.1	-	-	2.8
300	9.1	-	4.5	4.4
370	21.2	-	-	8.7
400	28.8	-	12.6	11.2

Table 3: Dynamic viscosity of iodinated contrast media (**lomeprol**) at various temperatures and concentrations. Data adapted from a study on the influence of contrast media viscosity and temperature on injection pressure.[2] Note: The concentrations in this table are slightly different for some entries but provide a clear trend. The 37°C values are consistent with other sources.

## Experimental Protocols

The accurate determination of osmolality and viscosity is paramount for the quality control and characterization of **lomeprol** formulations. The methodologies employed adhere to established pharmacopeial standards and widely accepted scientific principles.

### Determination of Osmolality

The measurement of osmolality is conducted based on the principles outlined in the United States Pharmacopeia (USP) chapter <785> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.35.[3][4] The most common and recommended method is freezing-point depression osmometry.

**Principle:** The freezing point of a solvent is depressed in proportion to the number of dissolved particles. The osmometer measures the freezing point of the sample, and this depression is directly related to the osmolality of the solution.

**Apparatus:** A freezing-point osmometer equipped with a temperature-controlled cooling system, a thermistor for precise temperature measurement, and a mechanism to induce crystallization (e.g., a vibrating stirrer or a seeding wire).

#### Procedure:

- **Calibration:** The osmometer is calibrated using standard solutions of known osmolality, typically sodium chloride solutions as specified in the pharmacopoeias. A zero-point calibration with deionized water is also performed.
- **Sample Preparation:** The **lomeprol** solution is used directly without dilution. The sample must be homogenous and free of air bubbles.
- **Measurement:** A precise volume of the **lomeprol** solution is introduced into the measurement cell. The sample is then supercooled to a temperature below its freezing point.
- **Crystallization Induction:** Crystallization is initiated, causing the temperature of the sample to rise to its freezing point due to the release of the latent heat of fusion.
- **Data Acquisition:** The thermistor measures the plateau of the freezing point, and the instrument converts the measured freezing-point depression into osmolality (mOsm/kg H<sub>2</sub>O). The measurement is typically repeated to ensure reproducibility.

## Determination of Viscosity

The dynamic viscosity of **lomeprol** solutions is determined following the principles described in ASTM D445 for kinematic viscosity, from which dynamic viscosity is calculated. For non-Newtonian fluids or for more detailed rheological characterization, a rotational rheometer is employed.

**Principle:** Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like **lomeprol** solutions, the shear stress is directly proportional to the shear rate, and the constant of proportionality is the dynamic viscosity.

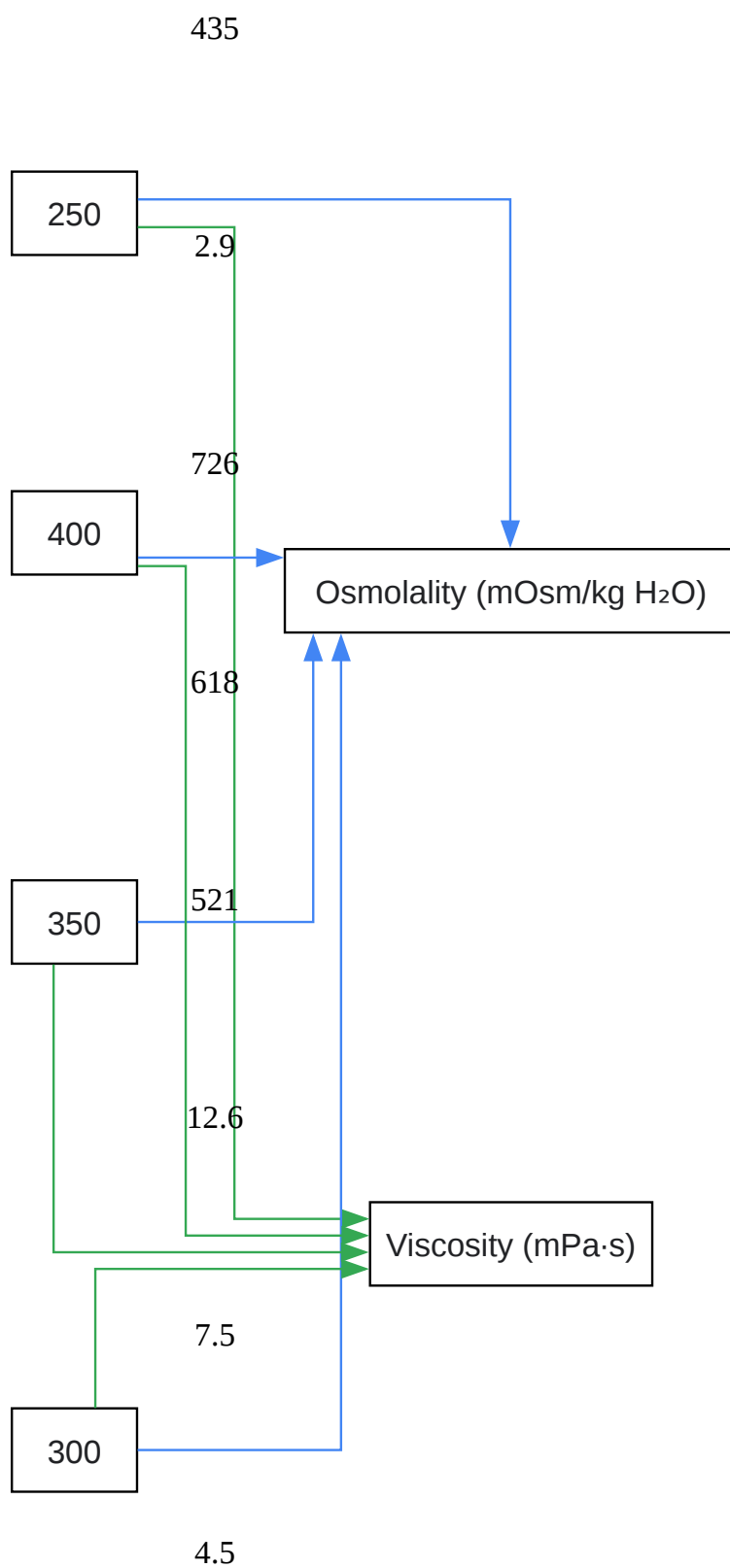
**Apparatus:** A calibrated glass capillary viscometer or a rotational rheometer. A constant temperature water bath is essential to maintain the sample at the desired temperature with high precision.

**Procedure (using a Rotational Rheometer):**

- **Calibration and Verification:** The rheometer is calibrated according to the manufacturer's instructions, often using certified viscosity standards.
- **Sample Loading:** A small, precise volume of the **lomeprol** solution is placed onto the lower plate of the rheometer. The geometry (e.g., cone-and-plate or parallel plate) is lowered to the specified measurement gap.
- **Temperature Equilibration:** The sample is allowed to equilibrate at the target temperature (e.g., 20 °C or 37 °C) for a sufficient period to ensure thermal homogeneity.
- **Measurement:** A controlled shear rate is applied to the sample, and the resulting shear stress is measured. For a comprehensive analysis, a shear rate sweep is performed to confirm Newtonian behavior (viscosity independent of shear rate).
- **Data Analysis:** The dynamic viscosity ( $\eta$ ) is calculated as the ratio of shear stress to shear rate. The results are typically reported in millipascal-seconds (mPa·s).

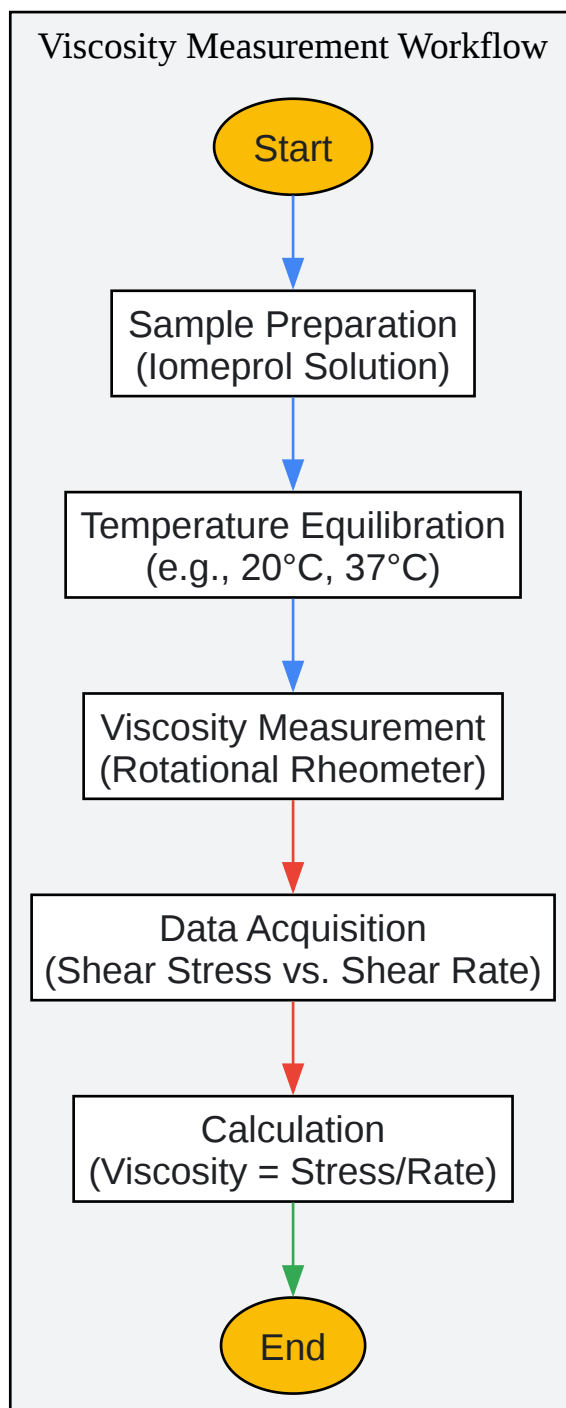
## Visualizations of Physicochemical Relationships

To better illustrate the relationships between concentration, temperature, osmolality, and viscosity, the following diagrams are provided.



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Figure 1: Relationship between **lomeprol** concentration and its osmolality and viscosity at 37°C.



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Figure 2: A generalized experimental workflow for the determination of **lomeprol** viscosity.

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